(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

stereochemistry chiral building block enantiomeric purity

Racemic or undefined stereoisomers introduce 50% inactive antipode that confounds SAR. (1R,2R)-2-(Benzyloxy)cyclobutan-1-amine hydrochloride (CAS 1807933-88-5) eliminates this variable. • Single (1R,2R) enantiomer-excludes inactive antipode present in racemic trans mixture • ≥95% purity reduces artifacts in SPR/TSA biophysical assays • Rigid trans-cyclobutane scaffold for defined two-point ligand construction • Traceable CoA supports enantiomer-specific IP filings

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12277723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESC1CC(C1N)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
InChIKeyMQVMPQVTUIISOY-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine HCl – Chiral Building Block


(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine hydrochloride (CAS 1807933-88-5) is a single-enantiomer, trans-configured cyclobutylamine derivative bearing a benzyl-protected alcohol at the 2-position. It belongs to the class of chiral, strained-ring amine building blocks that are increasingly employed in medicinal chemistry programs to introduce conformational constraint and three-dimensionality into lead molecules [1]. The compound is supplied as the hydrochloride salt (C11H16ClNO, MW 213.7) at purities typically ranging from 95% to 98%, with the single (1R,2R) enantiomer unambiguously distinguished from the racemic trans mixture (CAS 1485396-59-5) and from the cis diastereomer (CAS 206751-83-9) .

Stereochemistry Requirement: (1R,2R) vs Racemic


Cyclobutane stereochemistry is not a minor analytical detail—it is a primary driver of biological recognition. The 5-fluoroindol-3-yl cyclobutylamine class demonstrates that exchanging cis for trans stereochemistry alters SERT binding affinity by a factor of approximately 1.7 to 2, with cis Ki values of 5.43–6.74 nM versus trans Ki of 10.7 nM [1]. Within the 2-(benzyloxy)cyclobutanamine family, four distinct stereochemical entities exist: the single (1R,2R) enantiomer, its (1S,2S) mirror image, the racemic trans mixture, and the cis diastereomer. Procurement of undefined stereochemistry (CAS 1955523-13-3) or the racemic trans mixture (CAS 1485396-59-5) introduces 50% of the antipode, which can yield divergent or null biological outcomes in enantiomer-sensitive assays without the investigator's knowledge .

(1R,2R) Enantiomer: Comparison with Closest Analogs


Enantiomeric Purity: (1R,2R) vs Racemic Trans Mixture

The (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride supplied under CAS 1807933-88-5 is the single, defined enantiomer. By contrast, the racemic trans mixture (CAS 1485396-59-5) is a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers . In the related 5-fluoroindol-3-yl cyclobutylamine series, the two trans enantiomers are expected to exhibit enantioselective differences in receptor binding profiles, consistent with the well-established principle that enantiomers of chiral amines may differ in affinity by >10-fold at protein targets [1]. Procuring the single enantiomer eliminates the confounding variable of 50% antipode present in the racemate.

stereochemistry chiral building block enantiomeric purity

Cis vs Trans Diastereomer: Binding Affinity Impact

The (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is the trans diastereomer (amine and benzyloxy groups on opposite faces of the cyclobutane ring). The closest diastereomeric alternative is the (1R,2S) or cis isomer (CAS 206751-83-9) . Direct binding data from the structurally analogous 5-fluoroindol-3-yl cyclobutylamine series provide quantitative precedent: cis isomers exhibit SERT Ki values of 5.43–6.74 nM, whereas the trans isomer shows a statistically significant reduction in affinity to Ki = 10.7 ± 1.88 nM [1]. This approximately 1.7- to 2-fold shift in binding affinity directly links cyclobutane relative stereochemistry to pharmacologically meaningful endpoints.

diastereomer differentiation SERT binding cyclobutylamine SAR

Purity Specification: Enhanced vs Standard Grade

Multiple vendors supply (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, but the purity specification varies measurably. AKSci and Arctom list 95% purity as the standard grade . Leyan (Shanghai Haohong Biomedical) offers a 98% purity specification, representing an absolute 3% reduction in total impurities . For procurement decisions where downstream synthetic yield or biological assay reproducibility is sensitive to impurity load, this 3% difference can translate into fewer side products in subsequent reactions and higher confidence in on-target biological readouts.

chemical purity quality control HPLC purity

Regioisomer: 2-Benzyloxy vs 3-Benzyloxy Substitution

The 2-substituted cyclobutylamine scaffold is structurally distinct from the 3-substituted regioisomer (CAS 92146-76-4 for 3-(benzyloxy)cyclobutan-1-amine hydrochloride) [1]. In the 2-substituted series, the amine and benzyloxy groups are positioned on adjacent carbons, creating a 1,2-bifunctional scaffold amenable to cyclization, coordination, or bridging in drug-like molecules. The 3-substituted series places these groups in a 1,3-relationship, yielding a different spatial vector set. This regioisomeric difference alters the exit vectors by approximately 60° and changes the distance between functional groups by one C–C bond length (~1.54 Å), directly impacting molecular recognition and scaffold geometry .

regioisomer structural isomer building block diversity

Physicochemical Profile: LogP & TPSA Predict CNS Permeability

Computed molecular properties for (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride place it within favorable CNS drug-like space: logP = 2.11 and TPSA = 35.25 . By comparison, the free base form (CAS 1808068-58-7) has an identical neutral scaffold but lacks the solubility advantage of the hydrochloride salt, which enhances handling and dissolution in aqueous assay buffers . The moderately lipophilic benzyloxy substituent (logP 2.11) is well within the optimal range for blood-brain barrier penetration (logP 1–3) while the amine hydrochloride ensures sufficient aqueous solubility for in vitro pharmacology.

physicochemical properties CNS drug design logP TPSA

(1R,2R) Enantiomer: Applications & Advantages


Stereochemistry-Defined FBDD Screening

In fragment screens where hit confirmation relies on specific binding interactions, the single (1R,2R) enantiomer eliminates the 50% inactive antipode present in the racemic trans mixture (CAS 1485396-59-5). As demonstrated for cyclobutylamine SERT ligands, trans stereoisomers exhibit distinct binding properties from cis isomers [1]. Using the defined (1R,2R) building block ensures that any observed SAR is attributable to the intended stereochemistry, not to the confounding effects of racemic dilution. The 98% purity grade from Leyan further reduces impurity-driven artifacts in high-sensitivity biophysical assays such as SPR or TSA .

Asymmetric Synthesis of Chiral Ligands & Organocatalysts

The (1R,2R) scaffold provides a rigid, defined two-point attachment framework for constructing chiral ligands. Unlike the 3-benzyloxy regioisomer (CAS 92146-76-4), the 1,2-substitution pattern enables chelation or cooperative binding in transition-metal catalysis, where the amine and benzyloxy groups can serve as distinct donor sites . The single enantiomer ensures stereochemical fidelity in the final catalyst, which is critical for achieving high enantiomeric excess in asymmetric transformations.

CNS-Targeted Lead Compound Synthesis

With a calculated logP of 2.11 and TPSA of 35.25, the compound resides within established CNS drug-like property space . After benzyl deprotection to reveal the free alcohol, the resulting 2-aminocyclobutanol can be elaborated into amine-linked conjugates, carbamates, or heterocycles. The cis diastereomer (CAS 206751-83-9) would yield a fundamentally different spatial arrangement and, based on class-level evidence, is expected to produce different target binding profiles [1]. For CNS programs requiring trans geometry, only the (1R,2R) enantiomer delivers the correct configuration.

Lead Optimization with Patent-Grade Stereochemistry

In lead optimization, filing enantiomer-specific composition-of-matter patent claims requires procurement and testing of a single, defined enantiomer. The racemic trans mixture (CAS 1485396-59-5) is unsuitable for this purpose because it does not establish which enantiomer is the active pharmaceutical ingredient . Sourcing (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride under CAS 1807933-88-5 with traceable Certificate of Analysis provides the necessary documentation for regulatory and intellectual property filings.

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